BenchChemオンラインストアへようこそ!

Ethyl 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate

Anti-inflammatory activity Imidazo[1,2-a]pyridine SAR Carrageenan paw edema

Ethyl 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate (CAS 127801-87-0, C₁₇H₁₆N₂O₂, MW 280.32 g/mol) is a heterocyclic ester belonging to the imidazo[1,2-a]pyridine-3-carboxylate class. The compound features a fused bicyclic imidazo[1,2-a]pyridine core substituted with a 6-methyl group, a 2-phenyl ring, and a 3-carboethoxy moiety.

Molecular Formula C17H16N2O2
Molecular Weight 280.327
CAS No. 127801-87-0
Cat. No. B2970423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate
CAS127801-87-0
Molecular FormulaC17H16N2O2
Molecular Weight280.327
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C2N1C=C(C=C2)C)C3=CC=CC=C3
InChIInChI=1S/C17H16N2O2/c1-3-21-17(20)16-15(13-7-5-4-6-8-13)18-14-10-9-12(2)11-19(14)16/h4-11H,3H2,1-2H3
InChIKeyPGKICPOZCQGAHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate (CAS 127801-87-0): Core Structural and Pharmacological Identity


Ethyl 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate (CAS 127801-87-0, C₁₇H₁₆N₂O₂, MW 280.32 g/mol) is a heterocyclic ester belonging to the imidazo[1,2-a]pyridine-3-carboxylate class [1]. The compound features a fused bicyclic imidazo[1,2-a]pyridine core substituted with a 6-methyl group, a 2-phenyl ring, and a 3-carboethoxy moiety . This scaffold is recognized for its capacity to modulate cyclooxygenase-dependent and independent anti-inflammatory pathways, with the 6-methyl-2-phenyl substitution pattern conferring notable pharmacological relevance within the class [2].

Ethyl 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate: Why Closely Related Analogs Cannot Be Assumed Equivalent


Small structural variations within the 2-phenylimidazo[1,2-a]pyridine-3-carboxylate series produce large, non-linear differences in pharmacological activity. The ester functional group, the position of the methyl substituent on the pyridine ring, and the presence of the 2-phenyl moiety are each critical determinants of potency, analgesic capacity, and gastrointestinal tolerability [1]. The ethyl ester 4c, the corresponding carboxylic acid 5c, and the amide 6c exhibit ED₅₀ values in the same in vivo assay that differ by more than an order of magnitude, and indomethacin (IMA) itself defines a distinct efficacy–toxicity trade-off . Consequently, substituting the ethyl ester for the acid, the amide, a positional isomer, or a regioisomeric scaffold without empirical verification risks selecting a compound with dramatically inferior activity or an adverse ulcerogenic profile [2].

Ethyl 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate: Quantitative Evidence of Differentiation from Closest Analogs


Anti-Inflammatory Potency: Ethyl Ester 4c vs. Carboxylic Acid 5c vs. Indomethacin in Rat Paw Edema

In the carrageenan-induced rat paw edema model, the ethyl ester 4c displayed an ED₅₀ of 37.2 mg/kg p.o. (fiducial limits 31.4–44.0 mg/kg, measured at the 3rd hour). By contrast, the corresponding carboxylic acid 5c exhibited an ED₅₀ of 2.2 mg/kg p.o. (1.5–3.3 mg/kg), making it approximately 17-fold more potent. The reference drug indomethacin (IMA) showed an ED₅₀ of 7.0 mg/kg p.o. (6.1–8.1 mg/kg), placing its potency between that of the ester and the acid .

Anti-inflammatory activity Imidazo[1,2-a]pyridine SAR Carrageenan paw edema

Analgesic Activity: Ethyl Ester 4c vs. Carboxylic Acid 5c in the Mouse Writhing Test

In the acetic acid-induced writhing test in mice, the ethyl ester 4c produced a dose-dependent reduction in writhing count, achieving a 59.9% decrease relative to control at 60 mg/kg p.o., with an estimated ED₅₀ of approximately 49.9 mg/kg. The corresponding acid 5c yielded an ED₅₀ of 4.7 mg/kg p.o. (4.1–5.3 mg/kg), a potency advantage of about 11-fold .

Analgesic activity Acetic acid writhing test Imidazo[1,2-a]pyridine analgesics

Gastrointestinal Safety Profile: Ethyl Ester 4c vs. Carboxylic Acid 5c and Indomethacin

At a high oral dose of 100 mg/kg in rats, the ethyl ester 4c produced negligible hyperemia and no visible ulcers, placing it in the safest tier of the compound series. The acid 5c likewise showed minimal ulcerogenic potential, whereas indomethacin at a therapeutic dose (5 mg/kg) produced substantial gastrointestinal lesions. The ulcerogenic action of the esters as a group was characterized as 'negligible' .

Gastrointestinal ulcerogenicity NSAID safety Imidazo[1,2-a]pyridine tolerability

Regioisomeric Specificity: 6-Methyl vs. 7-Methyl and 8-Methyl Substitution

Within the ester series, the 6-methyl derivative 4c was compared with its 7-methyl (4d) and 8-methyl (4e) regioisomers. While 4d retained moderate anti-inflammatory activity, the 8-methyl isomer 4e exhibited markedly lower efficacy. At 40 mg/kg p.o., 4c produced 59% edema inhibition at the 2nd hour, whereas 4e produced only 34% inhibition at the same dose and time point. The acid series confirmed that 6-methyl substitution is uniquely required for maximal activity .

SAR Regioisomer comparison Imidazo[1,2-a]pyridine substitution

Functional Group Sensitivity: Ethyl Ester vs. Amide and Unsubstituted Phenyl Analogs

The amide congener 6c was reported as entirely inactive in the edema assay, in contrast to the detectable activity of ester 4c. Additionally, the unsubstituted phenyl ester 4a (lacking the 6-methyl group) failed to achieve an ED₅₀, denoting a loss of quantifiable potency. Thus, the combination of ester functionality and 6-methyl substitution is the minimal pharmacophore for measurable anti-inflammatory activity in this scaffold .

Prodrug strategy Ester vs. amide Imidazo[1,2-a]pyridine functional groups

Ethyl 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate (127801-87-0): Evidence-Supported Research and Industrial Application Scenarios


Pharmacological Probe for Imidazo[1,2-a]pyridine Anti-Inflammatory SAR Studies Requiring an Ester Prodrug Baseline

The ethyl ester 4c provides a well-characterized, low-potency baseline for SAR studies aimed at optimizing anti-inflammatory and analgesic imidazo[1,2-a]pyridine-3-carboxylates. Its ED₅₀ of 37.2 mg/kg in the rat paw edema model and approximate 49.9 mg/kg in the mouse writhing test [1] establish a reproducible reference point. Investigators can use 4c to calibrate the impact of ester hydrolysis rate, substitution pattern, and formulation on in vivo efficacy. Because the acid 5c is 17-fold more potent (ED₅₀ = 2.2 mg/kg), the pair collectively enables prodrug-to-drug conversion ratio calculations in pharmacokinetic/pharmacodynamic modeling.

Synthetic Intermediate and Precursor for the High-Potency Carboxylic Acid 5c

The synthetic route described by Di Chiacchio et al. converts ethyl ester 4c quantitatively to 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid 5c, the most active anti-inflammatory compound in the series [1]. Researchers requiring the acid 5c for in vivo pharmacology or as a key intermediate can procure the commercially available ester and perform a straightforward hydrolysis. This two-step procurement strategy circumvents the need for a custom total synthesis of 5c and ensures access to a compound with an ED₅₀ of 2.2 mg/kg, which surpasses indomethacin in potency (ED₅₀ = 7.0 mg/kg).

Reference Compound for Gastrointestinal Safety Profiling of Fused Imidazole Anti-Inflammatory Agents

The negligible ulcerogenicity of the ester 4c, even at high oral doses (100 mg/kg), establishes it as a safety benchmark against which novel imidazo[1,2-a]pyridine analogs can be compared [1]. Pharmaceutical programs targeting chronic inflammatory diseases can use 4c as a comparator to demonstrate that new chemical entities either match or exceed this favorable gastric safety profile, an attribute not shared by traditional NSAIDs such as indomethacin.

Regioisomeric Standard for Quality Control and Structural Verification in Medicinal Chemistry

The sharp dependence of activity on the 6-methyl regioisomer (4c active; 8-methyl 4e significantly less active) makes 4c a valuable reference standard for analytical method development, including HPLC purity assessment and NMR structural confirmation of synthetic batches [1]. Procurement of authentic 4c ensures that medicinal chemistry teams can distinguish the active regioisomer from inactive positional impurities that may arise during synthesis, thereby safeguarding the integrity of structure–activity relationship conclusions.

Quote Request

Request a Quote for Ethyl 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.